2-Cyclopentyl-1,3-benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-cyclopentyl-1,3-benzoxazole |
InChI |
InChI=1S/C12H13NO/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
GYPGDOYRCFDICR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC3=CC=CC=C3O2 |
Synonyms |
2-cyclopentyl-1,3-benzoxazole 2-cyclopentylbenzoxazole |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclopentyl 1,3 Benzoxazole and Its Analogues
Cyclization Strategies Utilizing 2-Aminophenol (B121084) Precursors
The foundational approach to synthesizing the benzoxazole (B165842) core involves the cyclization of 2-aminophenol with a variety of substrates. nih.gov This section explores several key strategies that utilize this versatile precursor.
Condensation Reactions with Cyclopentyl Carboxylic Acid Derivatives
A primary and well-established method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their derivatives. nih.govnih.govresearchgate.net This approach, when applied to the synthesis of 2-cyclopentyl-1,3-benzoxazole, would involve the reaction of 2-aminophenol with cyclopentanecarboxylic acid or its activated forms, such as acyl chlorides. derpharmachemica.commdpi.com
Historically, these reactions were often carried out under harsh conditions, sometimes requiring strong acids like polyphosphoric acid at high temperatures. mdpi.com However, recent advancements have focused on developing milder and more efficient conditions. For instance, the use of ionic liquids as both solvent and catalyst can facilitate the condensation of carboxylic acids with 2-aminophenol under ambient to elevated temperatures, often resulting in excellent yields. researchgate.net Microwave-assisted synthesis has also emerged as a powerful technique, enabling the direct coupling of carboxylic acids with 2-aminophenol, sometimes even under metal and solvent-free conditions. smolecule.com
A notable development is the use of Lawesson's reagent, which has been shown to be an efficient promoter for the synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol under solvent-free microwave-assisted conditions, accommodating a range of aliphatic carboxylic acids. organic-chemistry.org Another innovative approach involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf2O) in the presence of 2-fluoropyridine (B1216828), which then react with 2-aminophenols to form 2-substituted benzoxazoles in a cascade reaction involving activation, nucleophilic addition, intramolecular cyclization, and elimination. nih.govmdpi.com This method has demonstrated versatility with various alkyl amides. mdpi.com
Table 1: Comparison of Catalysts for Condensation with Carboxylic Acid Derivatives
| Catalyst/Promoter | Conditions | Advantages |
|---|---|---|
| Polyphosphoric Acid | High temperature (e.g., 220°C) | Established method |
| Ionic Liquids (e.g., [bmim]BF4) | Ambient to high temperature | High yields, recyclable catalyst |
| Microwave Irradiation | Solvent-free | Rapid, efficient, green |
| Lawesson's Reagent | Solvent-free, microwave | Good yields for aliphatic acids |
| Tf2O / 2-Fluoropyridine | Mild (0°C to RT) | High yields, versatile for amides |
Synthesis via Aldehydes and Ketones as Carbonyl Precursors
The condensation of 2-aminophenols with aldehydes and ketones is a cornerstone for the synthesis of 2-substituted benzoxazoles. nih.govrsc.org This strategy is directly applicable to the formation of this compound by reacting 2-aminophenol with cyclopentanecarbaldehyde. chemicalbook.com
A variety of catalytic systems have been developed to promote this transformation efficiently and under milder conditions. These include:
Metal Catalysts : Copper(II) oxide (Cu2O) in DMSO at room temperature, and titanium dioxide-zirconia (TiO2–ZrO2) in acetonitrile (B52724) at 60°C have been reported to give high yields of 2-substituted benzoxazoles. rsc.org
Ionic Liquids : Brønsted acidic ionic liquids have been used as catalysts, sometimes under solvent-free conditions, offering high yields and catalyst reusability. rsc.org
Heterogeneous Catalysts : Silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) has been employed for the reaction between 2-aminophenols and aldehydes in refluxing dioxane, providing excellent yields and easy catalyst removal. derpharmachemica.com
Gold Catalysis : Hydrogen tetrachloroaurate (B171879) (HAuCl4·4H2O) has been shown to be an effective catalyst for the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes under an oxygen atmosphere. nih.gov
Elemental Sulfur : In a notable reaction, elemental sulfur can promote an oxidative rearranging coupling between o-aminophenols and ketones to provide 2-alkylbenzoxazoles under mild conditions. organic-chemistry.org This offers a direct route from ketones, which are often readily available.
The general mechanism for the reaction with aldehydes involves the initial formation of a phenolic Schiff base from the condensation of the 2-aminophenol and the aldehyde, followed by an oxidative cyclization to form the benzoxazole ring. nih.govderpharmachemica.com
Table 2: Selected Catalytic Systems for Aldehyde/Ketone Condensation
| Catalyst | Substrate | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Cu2O | Aldehydes | DMSO | Room Temp | 70-95% rsc.org |
| TiO2–ZrO2 | Aldehydes | Acetonitrile | 60°C | 83-93% rsc.org |
| NaHSO4-SiO2 | Aldehydes | Dioxane | Reflux | High derpharmachemica.com |
| HAuCl4·4H2O | Aldehydes | THF or solvent-free | 66°C | Up to 96% nih.gov |
| Elemental Sulfur | Ketones | - | Mild | - organic-chemistry.org |
Approaches Involving Alcohols, Isothiocyanates, and Ortho-Esters
Expanding the scope of precursors, synthetic routes to benzoxazoles have been developed using alcohols, isothiocyanates, and ortho-esters, providing alternative pathways to these important heterocycles. rsc.org
The reaction of 2-aminophenol with isothiocyanates offers a route to 2-aminobenzoxazole (B146116) derivatives. rsc.org A green and efficient method involves the cyclodesulfurization of 2-aminophenol and an isothiocyanate using 30% hydrogen peroxide as an oxidant in ethanol (B145695) under microwave irradiation. rsc.orgfigshare.com This process is characterized by its operational simplicity and high yields. rsc.org Another approach utilizes triphenylbismuth (B1683265) dichloride to mediate the cyclodesulfurization of thioureas, which are formed in situ from 2-aminophenols and isothiocyanates. d-nb.infobeilstein-journals.org
Ortho-esters serve as effective precursors for the synthesis of 2-substituted benzoxazoles. The reaction of ortho-substituted anilines, including 2-aminophenols, with functionalized ortho-esters provides a versatile and efficient methodology for creating benzoxazole derivatives. organic-chemistry.org This approach is valuable for building libraries of heterocycles with diverse functionalities.
The use of alcohols as precursors is also a viable strategy. An iron-catalyzed hydrogen transfer reaction allows for the redox condensation of o-hydroxynitrobenzenes with alcohols, yielding a broad range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org
Utilization of β-Diketones and Thioamides in Cyclodesulfurization
Further diversifying the synthetic toolkit, β-diketones and thioamides have been successfully employed in the synthesis of benzoxazoles.
The cyclization of 2-aminophenols with β-diketones provides a direct route to 2-substituted benzoxazoles. A combination of a Brønsted acid (like TsOH·H2O) and copper(I) iodide (CuI) has been shown to effectively catalyze this reaction. organic-chemistry.orgorganic-chemistry.org This method tolerates a variety of substituents on the 2-aminophenol ring and proceeds under relatively mild conditions. organic-chemistry.org Montmorillonite KSF clay has also been used as a catalyst for the reaction of 1,3-diketones with 2-aminophenol, leading to excellent yields. nih.gov
Thioamides are valuable precursors for 2-aryl- and 2-alkylbenzoxazoles through cyclodesulfurization reactions. nih.govd-nb.info A notable method involves the use of triphenylbismuth dichloride as a promoter for the reaction between 2-aminophenols and thioamides in 1,2-dichloroethane (B1671644) at 60°C. nih.govd-nb.info This approach is significant as it provides a route to 2-arylated or 2-alkylated benzoxazoles, which are not accessible through the cyclodesulfurization of precursors like thioureas. nih.gov This method is based on the in-situ generation of a benzimidoyl chloride from the thioamide, which then undergoes cyclization. d-nb.info
Metal-Catalyzed Synthetic Routes
Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, offering highly efficient and selective pathways to complex molecules. unimi.it Palladium-catalyzed processes, in particular, have been extensively developed for the synthesis of benzoxazoles.
Palladium-Mediated Processes, including C-H Arylation
Palladium catalysis offers powerful tools for the synthesis and functionalization of benzoxazoles. rsc.org One of the most significant advancements is the direct C-H arylation of the benzoxazole core, which allows for the introduction of aryl groups at the C2 position without the need for pre-functionalized starting materials. nih.govresearchgate.net
The direct C-H arylation of benzoxazoles with aryl bromides can be achieved efficiently at room temperature using a Pd(OAc)2/NiXantphos-based catalyst system. nih.gov This deprotonative cross-coupling process (DCCP) is tolerant of a wide range of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents, and provides good to excellent yields. nih.gov This method is particularly advantageous as it avoids the high temperatures often required in other direct arylation protocols, thus preserving temperature-sensitive functional groups. nih.gov
Another approach involves the palladium-catalyzed C-H arylation of benzoxazoles with aryltrimethylammonium triflates, proceeding via a C-H/C-N cleavage mechanism. acs.org This method has been successfully applied to benzoxazole, affording 2-arylbenzoxazoles in reasonable to excellent yields. acs.org
Furthermore, palladium catalysts can be employed in the construction of the benzoxazole ring itself. A palladium-supported nanocatalyst has been used for the one-pot synthesis of 2-phenyl benzoxazoles from 2-aminophenol and aldehydes in the presence of an oxidant. nih.gov Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides also provides a route to 2-aminobenzoxazoles under mild conditions. organic-chemistry.org A novel palladium-catalyzed cleavage of a carbon-carbon triple bond in alkynes with o-aminophenol has also been developed as a mild and efficient route to benzoxazoles. rsc.org
Table 3: Overview of Palladium-Catalyzed Reactions for Benzoxazole Synthesis
| Reaction Type | Palladium Catalyst | Coupling Partner | Key Features |
|---|---|---|---|
| Direct C-H Arylation | Pd(OAc)2/NiXantphos | Aryl Bromides | Room temperature, broad scope, high yields nih.gov |
| Direct C-H Arylation | Pd(OAc)2 | Aryltrimethylammonium Triflates | C-H/C-N cleavage, good yields acs.org |
| Cyclization | Pd-supported nanocatalyst | Aldehydes | One-pot, aerobic conditions nih.gov |
| Cyclization | Pd(OAc)2 | Isocyanides | Mild conditions, synthesis of 2-aminobenzoxazoles organic-chemistry.org |
| Cyclization | PdCl2 | Alkynes | C-C triple bond cleavage, mild rsc.org |
Copper-Catalyzed Cyclizations and Coupling Reactions
Copper catalysis has proven to be a versatile and cost-effective strategy for the synthesis of 2-substituted benzoxazoles. Various methods have been developed, utilizing different starting materials and reaction pathways.
One general and effective method involves the intramolecular cyclization of ortho-haloanilides. This approach is significantly accelerated by the use of a copper(I) iodide (CuI) catalyst in conjunction with a ligand such as 1,10-phenanthroline (B135089). dntb.gov.ua The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, with the rate-determining step being the oxidative addition of the copper catalyst to the carbon-halogen bond. dntb.gov.ua This methodology is suitable for parallel synthesis, allowing for the creation of diverse benzoxazole libraries. dntb.gov.ua
A ligand-free approach using copper(II) oxide (CuO) nanoparticles offers a heterogeneous catalytic system for the intramolecular cyclization of o-bromoaryl derivatives. rsc.orgresearchgate.net This method is experimentally simple, efficient, and allows for the recovery and recycling of the catalyst. rsc.orgresearchgate.net The reactions are typically carried out in DMSO under an air atmosphere. rsc.orgresearchgate.net
Another strategy involves the tandem cyclization of 2-halophenols with amidines, catalyzed by the inexpensive and readily available copper(I) chloride (CuCl). organic-chemistry.org This ligand-free protocol avoids the need for oxidants or inorganic acids and has been successfully applied to both aromatic and aliphatic amidines, providing good to excellent yields of the corresponding benzoxazole derivatives. organic-chemistry.org
Furthermore, the copper-catalyzed hydroamination of alkynones with 2-aminophenols presents an alternative route. sphinxsai.com Mechanistic studies suggest the reaction proceeds through a copper-catalyzed hydroamination followed by an intramolecular cyclization of the resulting β-iminoketone intermediate and subsequent elimination. sphinxsai.com
Table 1: Overview of Copper-Catalyzed Benzoxazole Syntheses
| Starting Materials | Catalyst System | Key Features |
|---|---|---|
| ortho-Haloanilides | CuI / 1,10-phenanthroline | Accelerated reaction, suitable for parallel synthesis. dntb.gov.ua |
| o-Bromoaryl derivatives | CuO nanoparticles | Heterogeneous, recyclable catalyst, ligand-free. rsc.orgresearchgate.net |
| 2-Halophenols and amidines | CuCl | Ligand-free, oxidant-free, inexpensive catalyst. organic-chemistry.org |
| Alkynones and 2-aminophenols | Copper catalyst | Proceeds via hydroamination and intramolecular cyclization. sphinxsai.com |
Iron-Catalyzed Hydrogen Transfer Strategies
Iron, being an abundant and non-toxic metal, has emerged as a sustainable catalyst for organic transformations. In the context of benzoxazole synthesis, iron-catalyzed hydrogen transfer reactions offer an efficient and environmentally benign approach. These methods often utilize a cascade process where the alcohol substrate acts as both a reactant and a reductant, eliminating the need for external reducing or oxidizing agents. researchgate.netresearchgate.netnih.govclockss.org
A prominent example is the synthesis of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols. researchgate.netresearchgate.net This reaction is typically catalyzed by an iron salt and involves a sequence of alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all occurring in a single pot. researchgate.netresearchgate.net The nitro group itself serves as the hydrogen acceptor. researchgate.net This strategy is tolerant of a wide range of functional groups on both the nitrophenol and the alcohol. researchgate.netresearchgate.net
Iron(0) complexes, such as tricarbonyl(η⁴-cyclopentadienone)iron(0), have also been employed for the transfer hydrogenative condensation of o-hydroxynitrobenzenes with alcohols. nih.govclockss.org This method provides a broad range of 2-substituted benzoxazoles in very good yields and produces only water as a byproduct. nih.gov The reaction mechanism is thought to involve the formation of an imine intermediate followed by cyclization. nih.gov
Table 2: Iron-Catalyzed Hydrogen Transfer for Benzoxazole Synthesis
| Starting Materials | Catalyst | Key Features | Yields |
|---|---|---|---|
| o-Nitrophenols and benzylic alcohols | Iron catalyst | Cascade reaction, no external oxidant/reductant. researchgate.netresearchgate.net | Good to excellent. researchgate.netresearchgate.net |
| o-Hydroxynitrobenzenes and alcohols | Tricarbonyl(η⁴-cyclopentadienone)iron(0) | Produces only water as a byproduct, wide substrate scope. nih.govclockss.org | Very good. nih.gov |
Indium-Catalyzed Methods
Indium catalysts have been recognized for their unique reactivity and tolerance to various functional groups. In benzoxazole synthesis, indium-based catalysts, particularly indium(III) salts, have been employed to facilitate the condensation of 2-aminophenols with carbonyl compounds.
For instance, Indium(III) triflate (In(OTf)₃) has been cited as a catalyst for the synthesis of benzoxazoles. rsc.org Another approach utilizes nano indium(III) oxide (In₂O₃), both in its pure form and doped with chromium, as a heterogeneous catalyst for the reaction between 2-aminophenol and aromatic aldehydes. clockss.org The chromium-doped catalyst was found to be more effective, leading to shorter reaction times and higher yields. clockss.org A key advantage of this method is the recyclability of the heterogeneous catalyst. clockss.org Aromatic aldehydes bearing electron-withdrawing groups tend to react faster and give higher yields compared to those with electron-donating groups. clockss.org
An indium-mediated one-pot synthesis of benzoxazoles from 2-nitrophenols has also been reported, showcasing the versatility of indium in facilitating these cyclization reactions.
Table 3: Indium-Catalyzed Benzoxazole Synthesis
| Starting Materials | Catalyst System | Key Features |
|---|---|---|
| 2-Aminophenol and aromatic aldehydes | Nano In₂O₃ or Cr-doped nano In₂O₃ | Heterogeneous, recyclable catalyst, enhanced activity with Cr-doping. clockss.org |
| 2-Aminophenols and carbonyls | Indium(III) triflate | Lewis acid catalysis. rsc.org |
| 2-Nitrophenols | Indium | One-pot synthesis. |
Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling
Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) represents a highly atom-economical and environmentally friendly route to benzoxazoles. This strategy involves the reaction of 2-aminophenols with primary alcohols, where the only byproducts are hydrogen gas and water. rsc.org
An efficient heterogeneous catalytic system has been developed using phosphine-functionalized magnetic nanoparticles (PFMNPs) as a recyclable ligand for a ruthenium complex, Ru₂(CO)₄Cl₄. rsc.org This system effectively promotes the one-pot synthesis of a variety of 2-substituted benzoxazoles in moderate to good yields. rsc.org The dehydrogenation of the primary alcohol to an aldehyde is the initial step, which then condenses with the 2-aminophenol, followed by an intramolecular cyclization and subsequent dehydrogenation to form the aromatic benzoxazole ring.
The ADC methodology has also been extended to the synthesis of other heterocyclic systems, highlighting its broad applicability in organic synthesis. The use of low catalyst loadings and the avoidance of sacrificial hydrogen acceptors make this a particularly "green" synthetic approach.
Table 4: Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling for Benzoxazole Synthesis
| Starting Materials | Catalyst System | Key Features | Yields |
|---|---|---|---|
| 2-Aminophenol and primary alcohols | Ru₂(CO)₄Cl₄ / PFMNPs | Heterogeneous, recyclable catalyst, atom-economical. rsc.org | Moderate to good. rsc.org |
| 1,3-Diols and arylhydrazines | Ru₃(CO)₁₂ / NHC-diphosphine ligand | Divergent synthesis of pyrazoles and 2-pyrazolines, low catalyst loading. | Good. |
Organocatalytic and Metal-Free Synthetic Approaches
Phosphine-Catalyzed Dearomative Cycloadditions
Organocatalysis offers a powerful alternative to metal-catalyzed reactions, often providing unique reactivity and selectivity. In the realm of benzoxazole chemistry, phosphine-catalyzed dearomative [3+2] cycloadditions have emerged as a novel strategy for constructing complex polycyclic systems.
This reaction typically involves the use of a simple phosphine (B1218219) catalyst, such as triphenylphosphine (B44618) (PPh₃), to activate a strained electrophile, like a cyclopropenone. The proposed mechanism involves the formation of a zwitterionic intermediate from the phosphine and the cyclopropenone, which then rearranges to a ketene (B1206846) ylide. This ylide is then intercepted by the benzoxazole, acting as a nucleophile, in a dearomative attack. Subsequent cyclization and elimination of the phosphine catalyst yield the fused poly-heterocyclic product. This methodology has been shown to produce dearomatized polycyclic compounds in impressive yields.
Table 5: Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles
| Reactants | Catalyst | Key Features | Yield |
|---|---|---|---|
| Benzoxazole and 1,2-diphenylcyclopropenone | Triphenylphosphine (PPh₃) | Organocatalyzed, dearomative, forms fused polycyclic systems. | Up to 96%. |
Utilization of Electrochemically Generated Hypervalent Iodine Reagents
Electrosynthesis provides a green and efficient platform for generating highly reactive species in situ, avoiding the need for stoichiometric chemical oxidants. The indirect electrochemical synthesis of benzoxazoles from imines has been successfully demonstrated using a hypervalent iodine redox mediator. rsc.org
In this "ex-cell" approach, a redox-active iodoarene is anodically oxidized to a hypervalent iodine(III) species. This electrochemically generated reagent then effects the oxidative cyclization of an ortho-iminophenol substrate to the corresponding benzoxazole. A key innovation in this area is the tethering of the iodophenyl subunit to a tetra-alkylammonium moiety, which allows the anodic oxidation to be performed without a supporting electrolyte and facilitates the easy recovery and reuse of the mediator salt. This electrochemical method is compatible with a range of redox-sensitive functional groups and is proposed to proceed through an unprecedented concerted reductive elimination mechanism. rsc.org
Table 6: Electrochemical Synthesis of Benzoxazoles using Hypervalent Iodine Reagents
| Starting Material | Mediator System | Key Features |
|---|---|---|
| ortho-Iminophenols | Iodoarene / Anodic oxidation | Indirect ("ex-cell") electrosynthesis, reusable mediator, no supporting electrolyte needed. rsc.org |
Tf2O-Promoted Electrophilic Activation of Tertiary Amides
A robust and versatile method for the synthesis of 2-substituted benzoxazoles, including analogues of this compound, involves the electrophilic activation of tertiary amides using trifluoromethanesulfonic anhydride (Tf₂O). cdnsciencepub.comnih.govsioc-journal.cn This approach facilitates a cascade reaction that proceeds under mild conditions, offering a significant advantage over methods that may require harsh conditions or result in metal residues. cdnsciencepub.comnih.gov
The reaction commences with the activation of a tertiary amide by Tf₂O in the presence of a base, such as 2-fluoropyridine, to form a highly reactive intermediate amidinium salt. cdnsciencepub.com This intermediate is then subjected to a nucleophilic attack by the amino group of a 2-aminophenol. cdnsciencepub.com The subsequent steps involve an intramolecular cyclization followed by an elimination reaction to yield the final 2-substituted benzoxazole product. cdnsciencepub.comnih.gov
The general procedure involves cooling a solution of the tertiary amide and 2-fluoropyridine in a solvent like dichloromethane (B109758) (DCM) to 0 °C, followed by the dropwise addition of Tf₂O. cdnsciencepub.comresearchgate.net After a short stirring period, the 2-aminophenol is added, and the reaction is allowed to proceed at room temperature for approximately one hour. cdnsciencepub.comnih.gov The reaction is then quenched, and the product is purified using standard chromatographic techniques. cdnsciencepub.comresearchgate.net This methodology has demonstrated broad applicability with various substituted amides and 2-aminophenols, highlighting its utility in creating a diverse library of benzoxazole derivatives. cdnsciencepub.comnih.gov
Table 1: General Reaction Conditions for Tf₂O-Promoted Benzoxazole Synthesis
| Parameter | Condition |
| Reagents | Tertiary amide, 2-aminophenol, Triflic anhydride (Tf₂O), 2-Fluoropyridine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | ~1 hour |
Smiles Rearrangement-Based Syntheses
The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. cdnsciencepub.com In its classic form, a heteroatom nucleophile (like an alcohol, amine, or thiol) attacks an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring system. cdnsciencepub.com A related reaction, the Truce-Smiles rearrangement, is distinguished by the use of a carbanion as the nucleophile. cdnsciencepub.comresearchgate.net
While the Smiles rearrangement is a powerful tool in heterocyclic synthesis, its application to form 2-alkyl-1,3-benzoxazoles such as this compound is not widely documented in the reviewed literature. Research has shown its utility in the synthesis of N-aryl-2-aminobenzoxazoles, where an S-alkylated benzoxazole-2-thiol undergoes rearrangement and cyclization. nih.govacs.orgacs.org In these cases, the nucleophilic attack originates from a nitrogen atom to form a new C-N bond, leading to an N-substituted aminobenzoxazole. nih.govacs.org
The Truce-Smiles rearrangement, involving a carbanion, theoretically offers a pathway to form a carbon-carbon bond at the 2-position of the benzoxazole ring. cdnsciencepub.comnih.gov However, specific examples demonstrating the synthesis of this compound or similar 2-alkyl derivatives via this pathway are not prevalent in the surveyed scientific reports. cdnsciencepub.comresearchgate.netnih.gov The primary application of Smiles and related rearrangements in the context of benzoxazoles appears to be focused on the introduction of amino substituents at the 2-position. nih.govacs.orgacs.org
Biosynthetic Pathways and Enzymatic Formation of Benzoxazoles
The natural world provides sophisticated blueprints for the synthesis of complex molecules, including benzoxazoles. The biosynthesis of the antitumor natural product nataxazole serves as a key model for understanding the enzymatic formation of the benzoxazole ring. acs.orgnih.gov This process is not a simple condensation but a refined multi-step enzymatic cascade.
Biochemical studies have revealed that the biosynthesis proceeds through an unstable ester intermediate generated by an ATP-dependent adenylating enzyme, NatL2. acs.orgnih.gov This enzyme activates a carboxylic acid substrate which then reacts with a 2-aminophenol derivative. The resulting ester can spontaneously rearrange into a stable off-pathway amide. nih.gov
However, a second, zinc-dependent enzyme, NatAM, intervenes to channel the ester towards the desired benzoxazole product. acs.org NatAM catalyzes the formation of a tetrahedral hemiorthoamide from the ester. acs.org By facilitating a reverse hydrolysis reaction—the elimination of a water molecule—the enzyme promotes the cyclization and dehydration to form the benzoxazole ring, effectively bypassing the formation of the amide shunt product. acs.org This two-enzyme system (NatL2 and NatAM) demonstrates a novel biosynthetic strategy involving an unstable ester and a controlled dehydration step. Recently, another dual-enzyme system using urease and an artificial metalloenzyme has been reported for the synthesis of 2-alkyl and 2-arylbenzoxazoles from catechols, aldehydes, and urea, highlighting the growing interest in biocatalytic routes.
Photocatalytic Methods with Doped Graphitic Carbon Nitride
Photocatalysis represents a green and sustainable approach to chemical synthesis, harnessing the energy of light to drive reactions. A notable advancement in this area is the use of doped graphitic carbon nitride (g-C₃N₄) as a metal-free, heterogeneous photocatalyst for synthesizing 2-arylbenzoxazoles.
Specifically, fluorine, oxygen, and sulfur co-doped graphitic carbon nitride (F,O,S-codoped g-C₃N₄) has proven to be a highly efficient photocatalyst. This material is synthesized by heating a mixture of melamine (B1676169) cyanurate and trifluoromethanesulfonic acid. The doping enhances the photocatalytic activity of the g-C₃N₄, likely by improving its electronic and optical properties, such as increasing visible light absorption.
The photocatalytic synthesis of 2-arylbenzoxazoles is achieved through the condensation and subsequent aromatization of a 2-aminophenol with an appropriate aldehyde. Under visible light irradiation, the F,O,S-codoped g-C₃N₄ catalyst facilitates this transformation with high yields (up to 90%) and selectivity in remarkably short reaction times, often within 15 minutes. An important advantage of this method is the reusability of the catalyst, which aligns with the principles of sustainable chemistry. While this method has been demonstrated for 2-arylbenzoxazoles, the principles could potentially be extended to the synthesis of 2-alkyl derivatives like this compound. Natural sunlight has also been successfully employed as a green energy source for the synthesis of benzoxazole-linked covalent organic frameworks (COFs), further underscoring the potential of photocatalysis in this field.
Table 2: Key Features of Photocatalytic Benzoxazole Synthesis
| Feature | Description |
| Catalyst | F,O,S-codoped graphitic carbon nitride (g-C₃N₄) |
| Reaction Type | Condensation-aromatization |
| Reactants | 2-Aminophenol, Aldehyde |
| Energy Source | Visible Light / Natural Sunlight |
| Key Advantages | Metal-free, High yields, Short reaction time, Catalyst reusability |
Sustainable and Green Chemistry Protocols in Benzoxazole Synthesis
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a cornerstone of green chemistry, offering significant advantages such as drastically reduced reaction times, milder conditions, and often improved yields compared to conventional heating methods. The synthesis of benzoxazoles, including their 2-substituted derivatives, has greatly benefited from this technology. acs.org
A variety of protocols have been developed that utilize microwave irradiation. One efficient method involves the condensation of 2-aminophenols with aromatic aldehydes under solvent-free conditions, using iodine as an oxidant. This approach provides good to excellent yields (67-90%) of 2,5-disubstituted benzoxazoles. Another green approach employs a deep eutectic solvent (DES), [CholineCl][oxalic acid], as a recyclable catalyst for the cyclization of 2-aminophenols and benzaldehydes. acs.org The DES not only acts as a catalyst but also aids in the efficient transfer of microwave energy, leading to high conversion rates at temperatures around 130 °C in as little as 15 minutes. acs.org
Furthermore, microwave irradiation has been successfully applied to the synthesis of 2-long alkenyl chain benzoxazoles using a catalytic amount of phosphorus pentasulphide under ambient pressure, highlighting the versatility of this technique for accommodating various substituents. These methods often eliminate the need for hazardous solvents and metal catalysts, making them economically and environmentally attractive.
Table 3: Comparison of Conventional vs. Microwave-Assisted Benzoxazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to Days | Minutes to Hours acs.org |
| Energy Efficiency | Lower | Higher acs.org |
| Yields | Often lower to moderate | Good to Excellent |
| Conditions | Often requires high temperatures and harsh reagents | Milder conditions, often solvent-free acs.org |
Solvent-Free and Aqueous Medium Reactions
The development of synthetic protocols that minimize or eliminate the use of volatile and hazardous organic solvents is a primary goal of green chemistry. For the synthesis of 2-substituted benzoxazoles, significant progress has been made in conducting reactions under solvent-free conditions or in environmentally benign solvents like water.
Many microwave-assisted syntheses of benzoxazoles are inherently solvent-free, such as the iodine-mediated condensation of 2-amino-4-methylphenol (B1222752) and aromatic aldehydes. This not only simplifies the reaction setup and work-up but also reduces chemical waste. Another example is the use of a Brønsted acidic ionic liquid gel as a heterogeneous catalyst for the condensation of o-aminophenols with aldehydes, which proceeds efficiently under solvent-free conditions.
Reactions in aqueous media offer an attractive alternative. An efficient method for the synthesis of benzoxazoles and benzothiazoles has been developed using samarium triflate as a reusable acid catalyst in water. This approach allows for the condensation of o-amino(thio)phenols and aldehydes under mild conditions. The use of imidazolium (B1220033) chloride as a metal-free promoter for the reaction between 2-aminophenols and DMF derivatives also represents a move towards more sustainable practices, although it may require elevated temperatures. These methodologies demonstrate that the synthesis of the benzoxazole core can be achieved while adhering to greener principles, reducing both environmental impact and operational hazards.
Nanocatalyst-Facilitated Syntheses (e.g., Copper(II) Ferrite (B1171679), TiO2-ZrO2, Magnetic Nanoparticles)
The use of nanocatalysts in organic synthesis represents a significant step forward, offering high surface-area-to-volume ratios, enhanced catalytic activity, and often, facile recovery and reusability. Various nanocatalysts have been effectively employed for the synthesis of 2-substituted benzoxazoles.
Copper(II) Ferrite (CuFe₂O₄) Nanoparticles: Inexpensive, air-stable, and magnetically separable copper(II) ferrite (CuFe₂O₄) nanoparticles have emerged as a robust and recyclable catalyst for benzoxazole synthesis. thieme-connect.comorganic-chemistry.org One sustainable strategy involves the intramolecular Ullmann-type C–O bond formation from substituted N-(2-halophenyl)benzamides. thieme-connect.comresearchgate.net This ligand-free approach provides good to excellent yields of the corresponding benzoxazoles. thieme-connect.com The magnetic nature of the CuFe₂O₄ nanocatalyst allows for its simple recovery using an external magnet, and it can be reused for multiple cycles (up to seven) without a significant decline in its catalytic efficacy. thieme-connect.comorganic-chemistry.org
Another application of CuFe₂O₄ nanoparticles is in the redox cascade condensation reaction between benzyl (B1604629) amines and 2-nitrophenols, which also yields 2-substituted benzoxazole derivatives. jsynthchem.com This method highlights the versatility of the copper ferrite nanocatalyst in facilitating different reaction pathways to the same heterocyclic core. jsynthchem.com
TiO₂-ZrO₂ Composite Nanocatalysts: A mesoporous titanium dioxide-zirconium dioxide (TiO₂-ZrO₂) composite catalyst has been successfully used for the synthesis of 2-aryl substituted benzoxazoles. ijpbs.comnih.gov This method involves the condensation of 2-aminophenol with various substituted benzaldehydes or heterocyclic aldehydes. ijpbs.comnih.gov The reaction proceeds efficiently at moderate temperatures in acetonitrile, offering high yields in remarkably short reaction times (15–25 minutes). nih.gov The TiO₂-ZrO₂ catalyst is noted for being an environmentally friendly or "green" catalyst that can be recycled, aligning with the principles of sustainable chemistry. nih.gov While this has been demonstrated for 2-aryl derivatives, the methodology is applicable to the synthesis of this compound by utilizing cyclopentanecarboxaldehyde as the aldehyde component.
Magnetic Nanoparticles (Fe₃O₄ and derivatives): Magnetite (Fe₃O₄) nanoparticles, particularly those synthesized via green methods, serve as effective catalysts for producing 1,3-benzoxazole derivatives. cabidigitallibrary.orgresearchgate.net For instance, Fe₃O₄ nanoparticles biosynthesized using clover leaf extract have been used to catalyze a multicomponent reaction to form the benzoxazole ring system in good yields. cabidigitallibrary.orgresearchgate.net The catalyst demonstrated good reusability over five cycles with only a minor decrease in activity. researchgate.net
To enhance stability and catalytic activity, these magnetic cores can be functionalized. A notable example is the silica-coated magnetite nanoparticle functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H). ajchem-a.comajchem-a.com This heterogeneous nanomagnetic catalyst efficiently facilitates the condensation reaction of 2-aminophenol with various aromatic aldehydes under solvent-free conditions at a moderate temperature of 50°C. ajchem-a.comajchem-a.com The key advantages of this system include high yields, simple magnetic separation of the catalyst, and its reusability without significant loss of catalytic power. ajchem-a.com
Table 1: Nanocatalyst-Facilitated Synthesis of Benzoxazole Analogues
| Nanocatalyst | Reactants | Key Conditions | Yield | Reusability | Reference |
|---|---|---|---|---|---|
| Copper(II) Ferrite (CuFe₂O₄) | N-(2-halophenyl)benzamides | Ligand-free, Ullmann-type coupling | Good to Excellent | Up to 7 cycles | thieme-connect.comorganic-chemistry.org |
| TiO₂-ZrO₂ Composite | 2-Aminophenol, Aldehydes | Acetonitrile, 60°C, 15-25 min | 83-93% | Recyclable | nih.gov |
| Fe₃O₄ (biosynthesized) | α-bromo ketones, isothiocyanate, propiolate | Water, 50°C, Multicomponent reaction | Good | Up to 5 cycles | researchgate.net |
| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, 50°C | High | Recyclable | ajchem-a.comajchem-a.com |
Ionic Liquid Catalysis
Ionic liquids (ILs), which are salts with melting points below 100°C, have gained prominence as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties.
One application involves the use of 1-butylpyridinium (B1220074) iodide ([BPy]I) as a recyclable catalyst for the direct oxidative C-H amination of benzoxazoles to yield 2-aminobenzoxazoles. mdpi.comnih.gov This metal-free approach proceeds smoothly at room temperature, demonstrating high efficiency and yielding products in good to excellent yields (up to 97%). mdpi.comnih.gov The ionic liquid catalyst can be recovered and reused for at least four cycles with consistent performance. mdpi.com
The synthesis of 2-aryl-1,3-benzoxazoles has also been achieved using imidazolium-based ionic liquids as both the solvent and catalyst. researchgate.net In a study, various 1,3-dialkyl imidazolium or benzimidazolium salts were synthesized and used to facilitate the reaction between N-substituted o-aminophenol and aroyl chlorides. researchgate.net This method proceeds without the need for an additional acid catalyst or organic solvent. Research found that the catalytic activity was influenced by the structure of the ionic liquid, with longer alkyl chains on the imidazolium cation and specific counter-anions (BF₄⁻ ~ Br⁻ > Cl⁻ > PF₆⁻) leading to higher product yields. researchgate.net
Furthermore, a Brønsted acidic ionic liquid (BAIL) has been developed into a gel, creating a heterogeneous catalyst for synthesizing benzoxazoles. acs.org This BAIL gel effectively catalyzed the condensation of 2-aminophenol with benzaldehyde (B42025) under solvent-free conditions at 130°C, affording the product in excellent yield. acs.org The gel catalyst could be easily separated by centrifugation and reused without a significant drop in its catalytic activity. acs.org
Table 2: Ionic Liquid-Catalyzed Synthesis of Benzoxazole Derivatives
| Ionic Liquid Catalyst | Reaction Type | Key Conditions | Yield | Reusability | Reference |
|---|---|---|---|---|---|
| 1-Butylpyridinium Iodide ([BPy]I) | Direct oxidative amination of benzoxazole | Room temperature, metal-free | Up to 97% | At least 4 cycles | mdpi.comnih.gov |
| Imidazolium/Benzimidazolium Salts | Condensation of o-aminophenol and aroyl chlorides | Solvent-free, no acid catalyst | High (depends on IL structure) | Recyclable | researchgate.net |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | Condensation of 2-aminophenol and benzaldehyde | Solvent-free, 130°C | Excellent | Recyclable | acs.org |
Ultrasound-Assisted Methods
Sonochemistry, the application of ultrasound to chemical reactions, has been recognized as a valuable tool for accelerating reactions, increasing yields, and promoting more efficient energy usage.
A green and highly efficient synthesis of benzoxazole derivatives has been developed using ultrasonic irradiation. ias.ac.inresearchgate.net This method employs the reaction of o-aminocardanol (a derivative of 2-aminophenol) with various aromatic aldehydes in the presence of Indion 190 resin, a heterogeneous catalyst, in ethanol. ias.ac.in The use of ultrasound significantly reduces reaction times and leads to good to excellent yields of the desired benzoxazoles. ias.ac.in The protocol is tolerant of a wide range of functional groups on the aldehyde. ias.ac.inresearchgate.net The Indion 190 resin can be recovered and reused multiple times without a significant loss of its catalytic activity, which is enhanced by the ultrasonic effect helping to clean the catalyst's active sites. ias.ac.in
The synergistic effect of combining ionic liquids with ultrasound has also been explored. researchgate.net Studies have shown that conducting the synthesis of 2-arylbenzo[d]oxazoles in an ionic liquid under ultrasonication leads to superior results, including higher yields and shorter reaction times, compared to silent (non-sonicated) conventional heating methods. researchgate.net This combined approach leverages the benefits of both technologies to create a highly efficient synthetic protocol.
Additionally, the use of nanocatalysts under sonication has proven effective. For example, nano copper ferrite has been used as a catalyst for cyclo-condensation reactions under ultrasonic irradiation to synthesize other heterocyclic compounds, demonstrating the potential of this combined methodology for the synthesis of benzoxazoles. scirp.org The sonication process often leads to increased reaction rates and higher yields compared to conventional methods. nih.gov
Table 3: Ultrasound-Assisted Synthesis of Benzoxazole Derivatives
| Catalyst/Medium | Reactants | Key Features | Yield | Reference |
|---|---|---|---|---|
| Indion 190 Resin | o-Aminocardanol, Aromatic Aldehydes | Green solvent (ethanol), reusable catalyst | Good to Excellent | ias.ac.inresearchgate.net |
| Ionic Liquids | o-Aminophenol, Aroyl Chlorides | Synergistic effect, shorter reaction times | Superior to conventional heating | researchgate.net |
| Nano Copper Ferrite | (By analogy) Benzil, Aldehyde, etc. | Heterogeneous catalysis, efficient cyclo-condensation | High | scirp.org |
Mechanistic Elucidation of Reaction Pathways
Investigation of Cyclization Mechanisms
The formation of the benzoxazole (B165842) ring system inherently involves the creation of two critical bonds: a carbon-oxygen (C-O) bond and a carbon-nitrogen (C-N) bond. The sequence and nature of these bond-forming events are central to the cyclization mechanism.
Single-Electron Transfer (SET) Pathways and Radical Intermediates
In certain synthetic routes to benzoxazoles, the involvement of single-electron transfer (SET) processes and the generation of radical intermediates have been proposed. For instance, in the oxidative cyclization of phenolic imines, a SET from the electron-rich arene of an ortho-iminophenol to an oxidizing agent can occur. acs.orgresearchgate.net This transfer generates radical cation intermediates. acs.orgresearchgate.net However, radical inhibition studies in some systems have shown that the reaction yield is not affected by the presence of radical scavengers, suggesting that a SET pathway may not be the primary mechanism in all cases. acs.org An alternative pathway involves the reaction of a nucleophilic phenolic oxygen with an oxidizing species, followed by decomposition and cyclization. researchgate.net
Control experiments have been instrumental in distinguishing between different mechanistic possibilities. For example, to probe the involvement of specific radical intermediates, reactions have been designed to trap or divert these species. researchgate.net The absence of expected products from such trapping experiments can provide evidence against a particular radical-mediated pathway. researchgate.net
Intramolecular C-O and C-N Bond Formations
The intramolecular cyclization to form the benzoxazole ring is a key step in many synthetic strategies. This process can be catalyzed by various reagents, including transition metals and bases.
Base-mediated intramolecular C-O bond formation has been demonstrated in the absence of a transition metal catalyst. nih.govrsc.org For example, the cyclization of o-haloanilides can be achieved using potassium carbonate in a suitable solvent at elevated temperatures. nih.govrsc.org Mechanistic proposals for such reactions sometimes involve the initial formation of a benzyne (B1209423) intermediate, followed by nucleophilic addition to form the C-O bond. nih.gov
Transition metal catalysts, particularly copper and cobalt, have been effectively employed to facilitate intramolecular C-O and C-N bond formation. rsc.orgresearchgate.netrsc.org Cobalt-catalyzed intramolecular cross-coupling reactions of N-(2-bromophenyl)benzamides provide a route to benzoxazoles. researchgate.net Similarly, copper-catalyzed tandem cyclization of 2-halophenols with amidines is an efficient method for benzoxazole synthesis. rsc.org These methods often proceed under mild conditions and are tolerant of various functional groups. rsc.orgresearchgate.netrsc.org
Role of Specific Intermediate Species (e.g., Amidines, Imines, Ketenes)
The nature of the starting materials and reaction conditions dictates the involvement of specific intermediate species in the formation of the benzoxazole ring.
Amidines: Amidines have been identified as key intermediates in several benzoxazole syntheses. rsc.orgbohrium.comacs.org For example, in the amination of benzoxazoles, the formation of an amidine intermediate has been confirmed through NMR spectroscopy. bohrium.com This amidine can then be oxidized to the final aminated product. bohrium.com The synthesis of 2-substituted benzoxazoles can also be achieved from N-heterocyclic nitriles via the formation of a methyl imidate, which then reacts with an aminophenol to yield the benzoxazole. acs.org
Imines: Imines, often formed in situ from the condensation of 2-aminophenols and aldehydes, are common precursors in benzoxazole synthesis. acs.orgtandfonline.comingentaconnect.commdpi.com The oxidative cyclization of these phenolic Schiff bases is a widely used strategy. ijcps.org In some cases, a common N-Cl imine intermediate can lead to two different isomeric products, a benzisoxazole or a benzoxazole, depending on the reaction conditions. organic-chemistry.org
Ketenes: The generation of ketenes in the presence of 2-aminophenol (B121084) provides a facile route to 2-substituted benzoxazoles. researchgate.net Ketenes, generated from the corresponding acid chlorides, react with 2-aminophenol to afford the desired benzoxazole derivatives in good yields. researchgate.net
Studies of Rearrangement Mechanisms
Rearrangement reactions offer powerful and often elegant pathways to complex molecular architectures, and they play a significant role in the synthesis and functionalization of benzoxazoles.
Smiles Rearrangement in Functionalization of Heteroaromatic Rings
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has emerged as a valuable tool for the functionalization of heteroaromatic rings, including benzoxazoles. nih.govacs.orgresearchgate.netacs.org This rearrangement enables the formation of new C-N bonds under relatively mild conditions. nih.govacs.org
A typical application involves the reaction of a benzoxazole-2-thiol with an appropriate electrophile to form an S-alkylated intermediate. nih.govacs.org This intermediate then undergoes a Smiles rearrangement where a nitrogen nucleophile attacks the benzoxazole ring carbon, leading to a spiro intermediate. nih.govacs.org Subsequent rearomatization and, if necessary, hydrolysis, yield the functionalized benzoxazole. nih.govacs.org This strategy has been successfully employed for the synthesis of N-substituted 2-aminobenzoxazoles. nih.govacs.orgresearchgate.net
| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product | Reference |
| Benzoxazole-2-thiol | Chloroacetyl chloride, Amine | Cs₂CO₃ | S-alkylated thiol, Spiro intermediate | N-substituted 2-aminobenzoxazole (B146116) | nih.govacs.org |
| 5-chloro-1,3-benzoxazole | 4-bromobenzyl bromide | K₂CO₃, DMF, 70°C | - | 2-((4-bromophenyl)methyl)-5-chloro-1,3-benzoxazole | vulcanchem.com |
Beckmann-Type Rearrangements in Benzoxazole Formation
The Beckmann rearrangement, classically known for the conversion of oximes to amides, has been adapted for the synthesis of benzoxazoles. thieme-connect.comacs.orgresearchgate.nettandfonline.com This approach typically involves the rearrangement of 2-hydroxyaryl ketoximes. thieme-connect.comtandfonline.com
The process is often catalyzed by acids or promoted by reagents like diethyl chlorophosphate. thieme-connect.comacs.org The key step is a 1,2-aryl migration, specifically an o-hydroxyphenyl shift, followed by intramolecular cyclization to yield the benzoxazole ring. acs.orgresearchgate.net The stereochemistry of the oxime (syn- or anti-isomer) can be a critical factor in the reaction outcome. acs.org This method provides a direct route to 2-substituted benzoxazoles from readily available starting materials and avoids the need for harsh conditions in some protocols. thieme-connect.com A variation of this involves a Beckmann-type rearrangement of o-hydroxyaryl N-H ketimines mediated by reagents like sodium hypochlorite (B82951) to form benzoxazoles. organic-chemistry.orgorganic-chemistry.org
| Starting Material | Reagent/Catalyst | Key Mechanistic Step | Product | Reference |
| 2-Hydroxyaryl ketoxime | Diethyl chlorophosphate | Beckmann rearrangement | 2-Substituted benzoxazole | thieme-connect.com |
| Salicylaldoxime | H-zeolites | Beckmann rearrangement, 1,2-o-hydroxyphenyl shift, intramolecular cyclization | Benzoxazole | acs.orgresearchgate.net |
| o-Hydroxyaryl N-H ketimine | NaOCl | Beckmann-type rearrangement, thieme-connect.comacs.org-aryl migration | 2-Substituted benzoxazole | organic-chemistry.orgorganic-chemistry.org |
The formation and functionalization of the 2-cyclopentyl-1,3-benzoxazole scaffold are governed by intricate reaction mechanisms. An analysis of the catalytic cycles involved reveals diverse strategies for bond formation and molecular rearrangement, spanning metal catalysis, biocatalysis, and organocatalysis.
Oxidative Insertion/Reductive Elimination Pathways in Metal Catalysis
The synthesis of the benzoxazole core often relies on metal-catalyzed intramolecular cyclization reactions. A prominent mechanistic pathway in this context involves sequential oxidative addition and reductive elimination steps at a metal center. This process is fundamental to cross-coupling reactions, which enable the formation of new carbon-heteroatom or carbon-carbon bonds with the aid of a metal catalyst.
Copper and nickel-based catalysts are particularly effective for these transformations. In a general method for forming benzoxazoles, a copper(I) catalyst is used for the cyclization of ortho-haloanilides. globalresearchonline.net The catalytic cycle is thought to proceed through a Cu(I)/Cu(III) manifold. globalresearchonline.net The reaction initiates with the oxidative addition of the aryl halide to the Cu(I) center, forming a Cu(III) intermediate. This step is often rate-determining, with the reactivity of the ortho-haloanilides following the order I > Br > Cl. globalresearchonline.net Subsequent intramolecular C-O bond formation occurs via reductive elimination, which regenerates the active Cu(I) catalyst and yields the benzoxazole product. globalresearchonline.net Ligands such as 1,10-phenanthroline (B135089) are often crucial as they accelerate the reaction and stabilize the catalytic species. globalresearchonline.net
Similarly, nickel catalysts facilitate C-H/C-O coupling reactions involving benzoxazoles. ethernet.edu.et Mechanistic studies of the reaction between a benzoxazole and an aryl pivalate (B1233124) suggest a cycle beginning with the oxidative addition of the aryl pivalate's C–O bond to a Ni(0) species. ethernet.edu.et This is followed by coordination with a base and subsequent reductive elimination to form the coupled product and regenerate the Ni(0) catalyst. ethernet.edu.et More complex nickel catalytic cycles, such as Ni(II)/Ni(IV) pathways, have also been proposed for C–H functionalization reactions. These cycles typically involve a C–H activation step to form a nickelacycle, followed by oxidative addition of a coupling partner to generate a high-valent Ni(IV) species. The final C–C or C-heteroatom bond is formed through reductive elimination. nih.gov
Reductive elimination is the reverse of oxidative addition and involves the formation of a new bond between two ligands coordinated to the metal center, with a corresponding decrease of two in the metal's oxidation state. For this step to occur, the ligands must typically be in a cis orientation to one another. rsc.org
Table 1: Metal-Catalyzed Benzoxazole Synthesis via Oxidative Addition/Reductive Elimination Pathways
| Catalyst System | Substrates | Key Mechanistic Steps | Ligand Example | Ref. |
| CuI | ortho-Halobenzanilides | Cu(I)/Cu(III) cycle, Oxidative Addition (rate-determining), Reductive Elimination | 1,10-Phenanthroline | globalresearchonline.net |
| Ni(0) | Benzoxazole, Naphthalen-2-yl pivalate | Ni(0)/Ni(II) cycle, C-O Oxidative Addition, Reductive Elimination | Not specified | ethernet.edu.et |
| Ni(OTf)₂ | Amide derivatives, Aryl halides | Ni(II)/Ni(IV) cycle, C-H Activation, Oxidative Addition, Reductive Elimination | Picolinamide | nih.gov |
Proton Shuttling Mechanisms in Biocatalytic Processes
Biocatalytic methods offer environmentally benign alternatives for the synthesis and modification of heterocyclic compounds. In the case of this compound, the filamentous fungus Cunninghamella blakesleeana has been effectively used for its biohydroxylation. nih.govresearchgate.net While the specific enzymatic mechanism for this hydroxylation has not been fully detailed, the formation of the benzoxazole ring in other biological systems provides insight into plausible proton shuttling mechanisms.
The biosynthesis of the benzoxazole-containing natural product nataxazole involves a zinc-dependent enzyme, NatAM. researchgate.netresearchgate.net Research indicates that the formation of the benzoxazole ring proceeds through an ester intermediate which undergoes cyclization. researchgate.net The key step involves a hemiorthoamide intermediate, which is stabilized by the enzyme. Crucially, the enzyme actively participates in the subsequent dehydration by shuttling protons to facilitate the elimination of a water molecule, a type of reverse hydrolysis reaction. researchgate.net This directed proton transfer, potentially involving a key amino acid residue like histidine (e.g., His290), ensures the formation of the stable benzoxazole ring and prevents the formation of an amide shunt product that would otherwise form spontaneously in an aqueous environment. researchgate.netresearchgate.net
This enzymatic strategy, where an active site residue acts as a proton shuttle to guide a dehydration/cyclization reaction, represents a sophisticated biological solution for constructing the benzoxazole core. It is plausible that the cytochrome P450 enzymes within Cunninghamella blakesleeana, known to perform hydroxylation reactions, could employ similar proton relay networks to activate oxygen and facilitate the hydroxylation on the cyclopentyl ring of this compound. ethernet.edu.etnih.gov
C-C Bond Activation in Organocatalyzed Cycloadditions
Organocatalysis provides a metal-free approach to complex molecule synthesis. In the context of benzoxazoles, organocatalyzed cycloaddition reactions involving carbon-carbon (C-C) bond activation represent a powerful strategy for creating fused heterocyclic systems. The activation of stable C-C bonds is challenging but can be achieved using highly strained molecules as reactants. researchgate.netresearchgate.net
A notable example is the phosphine-catalyzed dearomative [3 + 2] cycloaddition of benzoxazoles with cyclopropenones. researchgate.netresearchgate.net In this reaction, the simple organocatalyst triphenylphosphine (B44618) activates the strained and electrophilic cyclopropenone. This activation leads to the cleavage of a C-C bond within the three-membered ring, forming a zwitterionic intermediate that progresses to a ketene (B1206846) ylide. researchgate.net The benzoxazole then acts as a nucleophile, attacking the intermediate in a dearomative fashion. researchgate.net A subsequent rapid cyclization forms a second C-C bond, and elimination of the phosphine (B1218219) catalyst regenerates it for the next cycle, releasing the final polycyclic product. researchgate.netresearchgate.net
This reaction is significant as it demonstrates that a simple organocatalyst can achieve C-C bond activation in cyclopropenones, a process that often requires precious metal catalysts. researchgate.net The mechanism was investigated using ³¹P NMR, which provided insights into the phosphorus-based catalytic intermediates. researchgate.net
Table 2: Organocatalyzed [3+2] Cycloaddition of Benzoxazoles
| Catalyst | Reactants | Key Mechanistic Steps | Product Type | Ref. |
| Triphenylphosphine | Benzoxazole, 1,2-Diphenylcyclopropenone | C-C bond activation of cyclopropenone, Formation of zwitterionic intermediate/ketene ylide, Nucleophilic dearomative attack, Cyclization, Catalyst elimination | Fused polycyclic heterocycle | researchgate.netresearchgate.net |
| N-Heterocyclic Carbene (NHC) ⋅ CS₂ | Phenols/Amines, Cyclopropenones | Lewis base activation of C=C bond, Ring-opening of cyclopropenone | Trisubstituted α,β-unsaturated esters/amides | rsc.org |
Advanced Characterization and Structural Analysis Methodologies in Benzoxazole Research
Spectroscopic Techniques for Elucidation of Complex Molecular Structures
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized organic compounds. Advanced Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are primary tools used to define the molecular architecture of 2-Cyclopentyl-1,3-benzoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the benzoxazole (B165842) core and the cyclopentyl substituent.
¹H NMR: The proton NMR spectrum gives information on the chemical environment and multiplicity of hydrogen atoms. In the case of 2-Cyclopentylbenzoxazole, the aromatic protons on the benzoxazole ring typically appear as a multiplet in the downfield region (around 7.13–7.52 ppm). The protons of the cyclopentyl group are observed as a series of multiplets further upfield (approximately 1.71–3.24 ppm) esisresearch.org.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment. For 2-alkyl-substituted benzoxazoles, the C2 carbon of the oxazole (B20620) ring is characteristically shifted downfield compared to the unsubstituted benzoxazole mdpi.com. The signals for the benzoxazole ring carbons appear in the aromatic region (approx. 110-151 ppm), while the cyclopentyl carbons are found in the aliphatic region. In related 2-alkyl-benzoxazoles, such as 2-(2-cyclohexylethyl)benzo[d]oxazole, the C2 carbon appears around δ 167.6 ppm mdpi.com. The carbons of the benzoxazole moiety itself typically show signals around δ 150.7 (C7a), 141.4 (C3a), 124.3 (C5), 123.9 (C6), 119.4 (C4), and 110.2 (C7) mdpi.com.
| Nucleus | Position | Expected Chemical Shift (δ) ppm | Notes |
|---|---|---|---|
| ¹H | Benzoxazole (C4-H, C5-H, C6-H, C7-H) | ~7.13 - 7.52 (m) | Specific data for 2-Cyclopentylbenzoxazole esisresearch.org |
| Cyclopentyl | ~1.71 - 3.24 (m) | Specific data for 2-Cyclopentylbenzoxazole esisresearch.org | |
| ¹³C | Benzoxazole (C2) | ~167 - 172 | Typical range for 2-alkyl-benzoxazoles mdpi.commdpi.com |
| Benzoxazole (Aromatic C's) | ~110 - 151 | Typical range for benzoxazole ring mdpi.com | |
| Cyclopentyl (Aliphatic C's) | ~25 - 48 | Based on analogous structures like 2,5-bis-cyclopentylsulfenyl niscpr.res.incore.ac.uknih.govthiadiazole tandfonline.com |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its exact mass. For this compound, HRMS provides unambiguous confirmation of its molecular formula (C₁₂H₁₃NO). This is a standard characterization technique for newly synthesized benzoxazole derivatives nih.govmdpi.comacs.org. The precise mass measurement allows for differentiation between compounds with the same nominal mass but different elemental compositions.
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|---|---|
| This compound | C₁₂H₁₃NO | 188.1070 |
X-ray Crystallography for Solid-State Structural Determination and Coordination Chemistry
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the coordination chemistry and structure-activity relationships of benzoxazoles core.ac.uk.
While specific crystallographic data for this compound has not been detailed in the surveyed literature, analysis of related benzoxazole structures provides insight into the expected structural features. For instance, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate shows an almost planar molecule where the oxazole ring and the fused benzene (B151609) ring lie in nearly the same plane nih.gov. The C=N bond within the oxazole ring is significantly shorter than the other bonds in the heterocycle, confirming its double bond character nih.gov. In the crystal structure of a related inhibitor containing a cyclopentyl group, specific conformations and intermolecular hydrogen bonds stabilizing the crystal packing were identified pdbj.org. For this compound, X-ray analysis would definitively establish the planarity of the benzoxazole system and the conformation and orientation of the cyclopentyl substituent relative to the heterocyclic ring.
| Structural Parameter | Typical Value/Observation in Benzoxazoles | Reference |
|---|---|---|
| Molecular Geometry | The benzoxazole ring system is nearly planar. | nih.gov |
| N1—C2 Bond Length | ~1.29 Å | nih.gov |
| O1—C2 Bond Length | ~1.36 Å | nih.gov |
| Crystal Packing | Stabilized by π–π stacking and C—H⋯N/O hydrogen bonds. | nih.gov |
| Substituent Conformation | Defines the spatial orientation of the cyclopentyl group relative to the planar ring. | tandfonline.compdbj.org |
Chromatographic and Separation Techniques for Reaction Monitoring and Product Isolation
Chromatographic techniques are essential for monitoring the progress of a chemical reaction, isolating the desired product from the reaction mixture, and assessing its purity. The synthesis and subsequent analysis of this compound and its derivatives rely heavily on these separation methods researchgate.net.
Thin-Layer Chromatography (TLC): TLC is used for the rapid, qualitative monitoring of reactions. It helps to determine when the starting materials have been consumed and to identify the number of products formed. For benzoxazole synthesis, TLC is routinely performed on silica (B1680970) gel plates, with visualization under UV light core.ac.ukresearchgate.net.
Column Chromatography: This is the standard method for purifying and isolating the final product on a preparative scale. The crude reaction mixture is passed through a column packed with a stationary phase, typically silica gel. A solvent system, often a mixture of petroleum ether and ethyl acetate (B1210297), is used as the mobile phase to elute the components at different rates, allowing for the separation of the pure this compound mdpi.comresearchgate.net.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are high-resolution techniques used for both analytical and preparative purposes. GC is suitable for analyzing volatile and thermally stable compounds and has been used to determine product distributions in reactions involving 2-cyclopentylbenzoxazole researchgate.net. HPLC is a versatile technique for purity assessment and the separation of complex mixtures, including isomers of benzoxazole derivatives nih.govnih.gov.
| Technique | Application | Details/Common Phases |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative analysis | Stationary Phase: Silica gel F254 core.ac.ukresearchgate.net |
| Column Chromatography | Product purification and isolation | Stationary Phase: Silica gel. Mobile Phase: Petroleum ether/Ethyl acetate mixtures mdpi.comresearchgate.net |
| Gas Chromatography (GC) | Purity assessment, analysis of product distribution | Used in analyzing biotransformation products of 2-cyclopentylbenzoxazole researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation of isomers, preparative purification | Used to determine enantiomeric excess of hydroxylated products researchgate.netnih.gov |
Theoretical and Computational Chemistry Studies of 2 Cyclopentyl 1,3 Benzoxazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For the 2-cyclopentyl-1,3-benzoxazole scaffold, DFT calculations offer a detailed understanding of its chemical behavior.
Prediction of Reaction Barriers and Transition States
DFT calculations are crucial for elucidating reaction mechanisms by predicting the energy barriers and geometries of transition states. ntu.edu.sg This predictive power is essential for understanding the feasibility and pathways of chemical reactions involving the this compound core. For instance, in the synthesis of related heterocyclic systems, DFT has been used to model the transition states of cyclization reactions, providing insights into the factors that control reaction rates and outcomes. beilstein-journals.org The activation energy (ΔE≠) for various reaction steps can be calculated, identifying the rate-determining step of a given transformation. beilstein-journals.org For example, in the Strecker reaction, DFT calculations have identified the deprotonation of an intermediate as the rate-determining step with a specific activation energy barrier. beilstein-journals.org Similar principles can be applied to predict the reaction barriers in the formation or modification of this compound. Computational modeling can also predict activation barriers for competing reaction pathways, such as in the fluorination of benzoxazole (B165842) derivatives, where DFT can determine the favored substitution position by comparing the energies of the transition states.
Analysis of Electronic Structure and Reactivity Profiles
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide a detailed picture of the electron distribution within the this compound system. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined to understand the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. nih.gov For example, studies on other benzoxazole derivatives have shown that substitutions on the benzoxazole ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. nih.govnih.gov This analysis is vital for predicting how this compound will interact with other reagents and for designing derivatives with specific electronic characteristics for applications in materials science or medicinal chemistry.
Regioselectivity Predictions in Heterocycle Formation
The formation of substituted heterocycles often leads to multiple possible isomers. DFT calculations are instrumental in predicting the regioselectivity of such reactions. imist.ma By calculating the energies of the different possible transition states and products, the most favorable reaction pathway can be identified. For example, in the C-H arylation of aromatic nitriles, DFT can explain the observed regioselectivity at the ortho position. acs.org Similarly, in the context of forming the this compound ring or in its subsequent functionalization, DFT can predict which position on the benzoxazole or cyclopentyl ring is most likely to react. This is particularly relevant in reactions like hydroheteroarylation, where the addition of the benzoxazole to an alkene can result in different regioisomers. beilstein-journals.org Such predictions are invaluable for synthetic chemists, saving time and resources by focusing on reaction conditions that favor the desired isomer.
C-H Acidity and its Influence on Substrate Reactivity
The acidity of C-H bonds, while generally low, can play a crucial role in certain reactions, particularly those involving organometallic catalysts. DFT calculations can predict the relative C-H acidities within the this compound molecule. This information is vital for understanding and predicting the outcomes of C-H activation/functionalization reactions. The cyclopentyl group, in particular, has multiple C-H bonds whose reactivity can be subtly influenced by the electronic nature of the benzoxazole ring. By modeling the energies required to deprotonate different C-H bonds, DFT can identify the most acidic proton and thus the most likely site for metalation or other C-H functionalization reactions. This has been demonstrated in studies of related heterocycles where DFT has been used to rationalize the regioselectivity of C-H activation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the static properties of molecules, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. For this compound, MD simulations are particularly useful for exploring its conformational landscape and how it interacts with its environment. The cyclopentyl ring is flexible and can adopt various puckered conformations (e.g., envelope, twist). MD simulations can map the energy landscape of these conformations and the barriers between them, revealing the most stable and populated shapes of the molecule. tandfonline.com
Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial in condensed phases and biological systems. tandfonline.commdpi.com By simulating the molecule in a solvent or within a protein binding site, one can observe how it interacts with surrounding molecules, providing a dynamic picture of its behavior that is closer to real-world conditions. researchgate.netgoogle.com For instance, MD simulations have been used to study the interactions of benzoxazole derivatives with DNA, showing stable interactions and minimal structural distortion of the DNA. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA, CoMSIA) for Chemical Series
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and materials science. These computational techniques correlate the structural properties of a series of compounds with their observed biological activity or physical properties. For derivatives of this compound, QSAR can be a powerful tool to guide the design of new analogs with enhanced properties.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods. researchgate.netresearchgate.net These approaches build statistical models that relate the 3D steric and electrostatic fields (and other properties like hydrophobicity and hydrogen bonding potential in CoMSIA) of a set of aligned molecules to their activities. researchgate.netresearchgate.netnih.gov
For a series of this compound derivatives, a typical QSAR study would involve:
Synthesizing and testing a training set of compounds.
Building 3D models of the molecules and aligning them based on a common scaffold.
Using CoMFA and CoMSIA to generate statistical models.
Validating the models using a separate test set of compounds.
The resulting models produce contour maps that visualize regions in 3D space where modifications to the molecular structure are predicted to increase or decrease activity. researchgate.netnih.gov For example, a CoMFA map might show that a bulky group is favored in one region (steric field) or that a positive charge is beneficial in another (electrostatic field). These insights provide rational guidance for designing the next generation of compounds, optimizing their properties without the need for exhaustive synthesis and testing. rsc.orgesisresearch.org
Molecular Docking and Ligand-Target Interaction Studies (for non-clinical biological targets)
Molecular docking simulations are a cornerstone of computational drug discovery, providing valuable insights into the potential binding modes and affinities of small molecules with biological macromolecules. In the context of this compound and its derivatives, these in silico techniques have been instrumental in identifying and characterizing interactions with various non-clinical biological targets, thereby guiding the rational design of new therapeutic agents.
One of the primary non-clinical targets investigated for benzoxazole derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels. rsc.orgmdpi.com Uncontrolled angiogenesis is a hallmark of cancer, making VEGFR-2 an attractive target for anticancer drug development. rsc.orgmdpi.com In a study exploring novel benzoxazole derivatives as potential VEGFR-2 inhibitors, a series of compounds, including those with a cyclopentyl moiety, were designed and subjected to molecular docking studies. rsc.orgmdpi.com The aim was to understand how these molecules fit into the ATP binding site of the VEGFR-2 kinase domain.
The docking studies revealed a consistent binding pattern for the benzoxazole scaffold within the VEGFR-2 active site. nih.gov Specifically, the benzoxazole core of the most potent compounds was found to form a crucial hydrogen bond with the hinge region residue Cys919. nih.gov This interaction is a common feature of many known VEGFR-2 inhibitors and is considered essential for potent inhibitory activity. Further interactions with key residues such as Glu885 and Asp1046 in the DFG (Asp-Phe-Gly) motif were also observed for the most active compounds in the series. nih.gov Although specific docking scores for the 2-cyclopentyl derivatives were not detailed, the inclusion of the cyclopentyl group was part of a strategy to explore the hydrophobic pocket of the allosteric binding site. rsc.org
| Target Protein | Ligand Series | Key Interacting Residues | Observed Interactions |
|---|---|---|---|
| VEGFR-2 | 2-substituted-benzoxazole derivatives | Cys919 | Hydrogen bond with the benzoxazole core. |
| VEGFR-2 | 2-substituted-benzoxazole derivatives | Glu885 | Hydrogen bond. |
| VEGFR-2 | 2-substituted-benzoxazole derivatives | Asp1046 | Hydrogen bond. |
Beyond VEGFR-2, other non-clinical targets for benzoxazole derivatives have been explored through molecular docking. In the context of lymphoma, benzoxazoles have been investigated for their potential to inhibit protein kinase B (Akt) and nuclear factor kappa B (NF-κB), two proteins that are crucial for cancer cell proliferation and survival. mdpi.com Molecular docking analyses of a series of benzoxazole derivatives synthesized from thymoquinone (B1682898) showed strong binding affinities towards both Akt and NF-κB. mdpi.com While the specific structures of the docked benzoxazoles were not fully detailed to confirm a 2-cyclopentyl substitution, these findings highlight the potential of the benzoxazole scaffold to interact with these important oncogenic proteins. mdpi.com
Another non-clinical target identified through computational methods is glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is essential for the biosynthesis of the bacterial cell wall, making it a target for the development of new antimicrobial agents. rsc.org Molecular docking studies were conducted on a series of 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) derivatives, which are structurally related to this compound. rsc.org These studies revealed that the benzoxazole derivatives showed good inhibition of GlcN-6-P synthase, indicating their potential as antibacterial agents. rsc.org
| Target | Therapeutic Area | Key Findings from Docking Studies |
|---|---|---|
| Akt | Oncology (Lymphoma) | Benzoxazole derivatives showed strong binding affinities. mdpi.com |
| NF-κB | Oncology (Lymphoma) | Benzoxazole derivatives demonstrated strong binding affinities. mdpi.com |
| GlcN-6-P synthase | Antimicrobial | Dichloro-substituted benzoxazole-2-thiol derivatives showed good inhibition. rsc.org |
These theoretical and computational studies underscore the versatility of the 2-substituted-1,3-benzoxazole scaffold, including derivatives bearing a cyclopentyl group. The insights gained from molecular docking simulations are invaluable for the structure-based design of novel and potent inhibitors for a range of non-clinical biological targets.
Exploration of Functional Applications and Derivatization Strategies Non Clinical Focus
Applications in Materials Science and Organic Electronics
The exploration of benzoxazole (B165842) derivatives in materials science has revealed their potential in creating novel materials with unique photophysical properties. These properties are fundamental to their application in organic electronics, where they can be incorporated into devices such as organic light-emitting diodes (OLEDs).
Benzoxazole derivatives are a well-known class of fluorescent compounds. nih.gov Their rigid, planar structure and extended π-conjugated system contribute to their ability to absorb and emit light efficiently. For instance, new derivatives of 3-[2-(phenyl)benzoxazol-5-yl]alanine have been synthesized, and their fluorescence properties, including spectra and quantum yields, have been determined to be similar to their parent benzoxazole molecules. scispace.com The photophysical properties of 2-(2'-hydroxyphenyl)benzoxazole are of particular interest due to processes like excited-state intramolecular proton transfer (ESIPT). core.ac.uk Some 2-aryl-perfluorobenzoxazoles have demonstrated a high fluorescence quantum yield of up to 99%.
The introduction of an oxime group into a cyclopentene (B43876) ring has been shown to significantly influence the switching characteristics and thermal stability of photochromic diarylcyclopentenones. rsc.org This suggests that modifications to the core structure of related heterocyclic compounds, including benzoxazole derivatives, could be a promising strategy for developing novel photochromic materials. rsc.org
The nitrogen and oxygen atoms in the benzoxazole ring system provide excellent coordination sites for metal ions, making them valuable ligands in catalysis. core.ac.uk Benzoxazole derivatives have been successfully employed as ligands in a variety of catalytic reactions. core.ac.uk For example, Cu(II) complexes with benzoxazole ligands have been used to catalyze the oxidation of various alcohols to aldehydes using molecular oxygen as the oxidant, with no over-oxidation to carboxylic acids observed. core.ac.uk Furthermore, Ru(III) complexes incorporating benzoxazole ligands have demonstrated moderate to good turnover values in the catalytic oxidation of sulfides to sulfoxides. core.ac.uk The synthesis of benzoxazole derivatives can be catalyzed by various metal-containing compounds, including those with halogen metals, magnetic nanoparticles, triflate metals, and oxide metals. researchgate.net
Benzoxazoles are recognized for their application as chiral auxiliaries in asymmetric reactions and as chiral receptors for the resolution of racemic mixtures. core.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org One of the most well-known classes of chiral auxiliaries is the oxazolidinones, popularized by Evans, which are used in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of reagents, leading to high diastereoselectivity. wikipedia.org While specific examples for 2-Cyclopentyl-1,3-benzoxazole are not detailed in the literature, the benzoxazole scaffold shares structural similarities with these successful chiral auxiliaries, suggesting its potential in this area. The development of chiral auxiliaries is a reliable strategy in asymmetric synthesis. scielo.org.mx
The inherent fluorescent properties of benzoxazole derivatives make them excellent candidates for the development of chemosensors. These sensors can detect the presence of specific ions, such as anions and metal cations, through changes in their fluorescence emission. For instance, a benzoxazole-based macrocyclic chemosensor has been shown to selectively detect Zn²⁺ and Cd²⁺ ions in an aqueous medium through a significant enhancement of its fluorescence emission upon metal ion coordination. mdpi.com Other studies have demonstrated the use of benzoxazole derivatives as fluorescent indicators for inorganic cations like barium and lithium. researchgate.net In these systems, complexation of the cation by a donor subunit, such as a crown ether, linked to the benzoxazole fluorophore leads to a strong increase in fluorescence intensity. researchgate.net Benzoxazole derivatives have also been investigated as fluorescent chemosensors for anions. unigoa.ac.in
Structure-Activity Relationship (SAR) Investigations for Bio-Relevant Targets (In Vitro and Mechanistic Studies)
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more effective molecules. For benzoxazole derivatives, extensive structure-activity relationship (SAR) studies have been conducted to elucidate the key structural features responsible for their antimicrobial properties.
Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains. nih.govnih.govesisresearch.org The antimicrobial efficacy of these compounds is highly dependent on the nature and position of substituents on the benzoxazole core.
SAR studies have revealed that the presence of electron-withdrawing groups, such as chlorine or nitro groups, at the 5-position of the benzoxazole ring can increase the antifungal activity against Candida albicans. esisresearch.org Conversely, the introduction of a thiophene (B33073) substituent has been shown to enhance activity in certain contexts. researchgate.net The nature of the linkage between the benzoxazole core and other parts of the molecule also plays a critical role. For example, a thiomethylene or ethyl bridge between the benzazole and a phenyl group can enhance activity against C. albicans. esisresearch.org
In vitro screening of a series of 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines against various microbial strains has provided valuable data for SAR analysis. nih.gov These studies typically involve determining the minimum inhibitory concentration (MIC) required to inhibit the growth of specific microorganisms.
| Microbial Strain | Type | Benzoxazole Derivative | In Vitro Activity (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 2,5,6-trisubstituted benzoxazole derivatives | 3.12-100 | esisresearch.org |
| Staphylococcus aureus | Gram-positive bacteria | Benzoxazole derivative II | 50 | nih.gov |
| Staphylococcus aureus | Gram-positive bacteria | Benzoxazole derivative III | 25 | nih.gov |
| Streptococcus pyogenes | Gram-positive bacteria | 2-phenyl-1,3-benzoxazoles | Screened at 25 µg/mL | nih.gov |
| Bacillus subtilis | Gram-positive bacteria | 2,5,6-trisubstituted benzoxazole derivatives | 3.12-100 | esisresearch.org |
| Escherichia coli | Gram-negative bacteria | 2-phenyl-1,3-benzoxazoles | Screened at 25 µg/mL | nih.gov |
| Escherichia coli | Gram-negative bacteria | Benzoxazole derivatives II and III | 200 | nih.gov |
| Pseudomonas aeruginosa | Gram-negative bacteria | 2-phenyl-1,3-benzoxazoles | Screened at 25 µg/mL | nih.gov |
| Pseudomonas aeruginosa | Gram-negative bacteria | Benzoxazole derivatives II and III | 200 | nih.gov |
| Klebsiella pneumoniae | Gram-negative bacteria | 2,5,6-trisubstituted benzoxazole derivatives | 3.12-100 | esisresearch.org |
| Candida albicans | Fungus | 2,5,6-trisubstituted benzoxazole derivatives | 3.12-100 | esisresearch.org |
| Candida albicans | Fungus | N-phenyl-1,3-benzoxazol-2-amines | Screened at 25 µg/mL | nih.gov |
| Aspergillus clavatus | Fungus | N-phenyl-1,3-benzoxazol-2-amines | Screened at 25 µg/mL | nih.gov |
Antitumor and Antiproliferative Potentials (Cell-based assays, enzyme inhibition, e.g., DNA gyrase, VEGFR-2)
Derivatives of the benzoxazole scaffold, which includes structures featuring aliphatic hydrophobic moieties like the cyclopentyl group, have demonstrated notable antiproliferative activity in various cancer cell lines. nih.gov The primary mechanism often investigated is the inhibition of key enzymes involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
For instance, a series of novel benzoxazole derivatives were designed and evaluated as potential VEGFR-2 inhibitors. researchgate.net Several of these compounds displayed significant growth inhibitory activities against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.govresearchgate.net One of the most potent compounds, 12l, which incorporates a 5-methylbenzoxazole (B76525) core, exhibited an IC₅₀ value of 97.38 nM against VEGFR-2. nih.govresearchgate.net This inhibition of VEGFR-2 is a critical mechanism, as the enzyme plays a pivotal role in tumor angiogenesis. researchgate.net
Further studies on benzoxazole-benzamide conjugates have also shown potent cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds showing greater efficacy than the reference drug sorafenib. nih.govtandfonline.com These conjugates were found to induce apoptosis and inhibit the expression of anti-apoptotic proteins like Bcl-2. nih.govtandfonline.com Specifically, compounds 1 and 11 from a study on benzoxazole-benzamide conjugates showed potent VEGFR-2 inhibitory activity and induced cell cycle arrest at the G2/M phase. nih.govtandfonline.comnih.gov
The benzoxazole nucleus is also recognized as a potential scaffold for developing DNA gyrase inhibitors, which are crucial targets in antibacterial research and have been explored for anticancer properties. researchgate.net DNA gyrase is essential for bacterial survival and its inhibition can lead to bacterial cell death. researchgate.net While not specific to the 2-cyclopentyl variant, the general class of benzoxazoles has shown promise in this area. researchgate.net
Table 1: In Vitro Antiproliferative and VEGFR-2 Inhibitory Activities of Selected Benzoxazole Derivatives
| Compound | Target Cell Line/Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 12l | VEGFR-2 | 97.38 nM | nih.govresearchgate.net |
| Compound 12l | HepG2 (Hepatocellular Carcinoma) | 10.50 µM | nih.govresearchgate.net |
| Compound 12l | MCF-7 (Breast Cancer) | 15.21 µM | nih.govresearchgate.net |
| Compound 1 (Benzoxazole-Benzamide conjugate) | VEGFR-2 | Potent Inhibitor | nih.govnih.gov |
| Compound 11 (Benzoxazole-Benzamide conjugate) | VEGFR-2 | Potent Inhibitor | nih.govnih.gov |
| Compound 11e (Benzoxazole-Benzamide conjugate) | HCT-116 (Colon Cancer) | 1.14 µM | researchgate.net |
| Compound 11e (Benzoxazole-Benzamide conjugate) | MCF-7 (Breast Cancer) | 1.54 µM | researchgate.net |
| Compound 14i (5-methylbenzo[d]oxazole derivative) | HepG2 (Hepatocellular Carcinoma) | 3.22 ± 0.13 µM | nih.gov |
Anti-inflammatory Pathways (Molecular target modulation, enzyme inhibition in vitro)
Benzoxazole derivatives are actively investigated for their anti-inflammatory properties. researchgate.net These compounds have been shown to modulate key molecular targets in inflammatory pathways. One significant area of research is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain. researchgate.net A novel scaffold, 2-(2-arylphenyl)benzoxazole, has been identified as a selective ligand for the COX-2 enzyme. nih.gov
In other research, certain benzoxazolone derivatives have been synthesized and tested for their ability to inhibit myeloid differentiation protein 2 (MD2), which is a key adaptor protein for sensing lipopolysaccharides and plays a crucial role in the inflammatory process. nih.gov Compounds 3d and 3g from this series demonstrated significant inhibitory activity against IL-6, with IC₅₀ values of 5.43±0.51 and 5.09±0.88 μM, respectively. nih.gov These findings suggest that benzoxazole derivatives can serve as lead compounds for developing agents that modulate specific inflammatory targets. nih.gov
Antioxidant Mechanisms (In vitro scavenging assays)
The antioxidant potential of benzoxazole derivatives has been evaluated through various in vitro scavenging assays. dergipark.org.trresearchgate.net These studies measure the ability of the compounds to neutralize free radicals, which are implicated in oxidative stress. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, superoxide (B77818) radical scavenging, and hydrogen peroxide scavenging are commonly employed. dergipark.org.trresearchgate.net
For example, a study on 2-benzoxazolinone (B145934) derivatives containing hydrazone units found that compounds with p-methoxy and p-hydroxyl groups on their phenyl rings showed the highest scavenging capacity for active radical species. researchgate.net This suggests that the antioxidant activity can be tuned by substitutions on the benzoxazole scaffold. researchgate.net The ability of these compounds to donate hydrogen atoms or chelate metals is a key aspect of their antioxidant mechanism. dergipark.org.tr
Herbicide Activity Research
The benzoxazole scaffold is also a subject of interest in the development of new agricultural chemicals. nih.gov Research has explored the potential herbicidal activities of benzoxazole derivatives. nih.gov For example, some pyrazolyl benzoxazole derivatives have been synthesized and evaluated for their effects on plant growth. ijpbs.com While specific data on this compound is limited in this context, the broader class of benzoxazoles represents a promising area for the discovery of new herbicidal agents. nih.gov The mechanism of action for some herbicidal compounds involves the inhibition of enzymes in essential plant pathways, such as the branched-chain amino acid pathway. nih.gov
Derivatization Strategies for Enhancing Specific Research Outcomes
To optimize the biological activity of the benzoxazole core for specific research applications, various derivatization strategies are employed. These involve targeted chemical modifications to modulate the compound's properties.
Substitutions at Key Ring Positions (e.g., C-2, C-5, C-6 for property modulation)
Structure-activity relationship (SAR) studies of benzoxazole derivatives indicate that substitutions at specific positions on the benzoxazole ring system are critical for modulating their biological effects. researchgate.net The C-2, C-5, and C-6 positions are common sites for modification.
C-2 Position: The substituent at the C-2 position significantly influences the molecule's activity. Introducing various aryl or alkyl groups can enhance antiproliferative or antimicrobial properties. researchgate.netmdpi.com
C-5 Position: Substitution at the C-5 position, often with halogen atoms, hydroxyl, or methyl groups, has been shown to lead to enhanced antiproliferative activity. mdpi.com For example, 5-methylbenzo[d]oxazole derivatives have shown strong antiproliferative effects against the HepG2 cell line. nih.gov Similarly, 5-chlorobenzo[d]oxazole derivatives have also demonstrated potent in vitro antiproliferative activities. nih.gov
C-6 Position: The introduction of groups at the C-6 position can also modulate activity. For instance, in a series of 4-azabenzoxazole analogues developed as H3 antagonists, substitutions at the 6-position with phenyl, pyridyl, and fused heterocyclic groups yielded compounds with good antagonist activity. nih.gov
The presence of electron-withdrawing groups like chlorine (Cl) and nitro (NO₂) at different positions has been reported to improve the anti-proliferative activity against colon cancer cells. researchgate.net
Conjugation with Other Heterocyclic Scaffolds (e.g., Benzoxazole-Benzimidazole, Benzoxazole-Benzamide)
A powerful strategy to enhance or introduce new biological activities is the conjugation of the benzoxazole scaffold with other heterocyclic systems. This approach creates hybrid molecules that can interact with multiple biological targets or exhibit improved pharmacophoric features.
Benzoxazole-Benzamide Conjugates: Novel series of benzoxazole-benzamide conjugates linked via a 2-thioacetamido group have been designed as potential anti-cancer agents. nih.govtandfonline.com These hybrids have demonstrated excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines and potent inhibition of VEGFR-2. nih.govtandfonline.com
Benzoxazole-Benzimidazole Conjugates: The replacement of a benzothiazole (B30560) scaffold with benzimidazole (B57391) and benzoxazole moieties has been explored to optimize antitumor agents. mdpi.com A new series of benzoxazole analogues conjugated with a benzimidazole moiety was synthesized, and some compounds showed promising antimicrobial and anticancer activities. nih.gov Benzimidazole and benzoxazole rings are considered bioisosteres and are found in a wide range of biologically active compounds. nih.gov
Synthesis of Functionalized Analogues (e.g., halogenated, phosphonated derivatives)
The strategic derivatization of the this compound scaffold through the introduction of functional groups such as halogens and phosphonates can significantly alter its physicochemical properties and potential applications. While specific literature on the direct functionalization of this compound is not extensively detailed, general synthetic methodologies for benzoxazole derivatives offer viable routes to these analogues.
Halogenated Derivatives
Halogenation of the benzoxazole core can occur at either the benzo ring or potentially at the 2-substituent, depending on the chosen synthetic strategy. One common approach involves the cyclization of halogenated precursors. For instance, the reaction of a halogenated 2-aminophenol (B121084) with cyclopentanecarboxylic acid or its derivatives would yield a this compound with a halogen substituent on the benzene (B151609) ring. Various substituents such as chloro, bromo, and nitro groups on the 2-aminophenol are generally well-tolerated in cyclization reactions. acs.org
Another strategy involves the direct synthesis from halogenated nitriles. Two complementary methods for the direct synthesis of 2-dichloro- and 2-trichlorobenzoxazoles from 2-aminophenols and halogenated nitriles have been reported. bath.ac.uk A non-catalyzed method in an alcoholic solvent and a platinum-catalyzed approach provide routes to these halogenated heterocycles. bath.ac.uk While these examples result in halogenation at the 2-position, adaptation of these methods could potentially be explored for the synthesis of halogenated this compound analogues.
The following table summarizes potential strategies for the synthesis of halogenated this compound derivatives:
| Strategy | Description | Typical Reagents | Potential Position of Halogenation |
| Cyclization of Halogenated Precursors | Condensation of a halogen-substituted 2-aminophenol with cyclopentanecarboxylic acid or a derivative. | Halogenated 2-aminophenol, Cyclopentanecarboxylic acid, Brønsted acid, Copper Iodide | Benzene ring of the benzoxazole core |
| Direct Synthesis from Halogenated Nitriles | Reaction of 2-aminophenol with a halogenated nitrile. | 2-aminophenol, Halogenated nitrile, Methanol (catalyst-free) or PtCl4 | 2-position (by analogy) |
This table is generated based on general synthetic methods for benzoxazoles and represents potential routes to halogenated this compound derivatives.
Phosphonated Derivatives
The introduction of a phosphonate (B1237965) group onto the benzoxazole scaffold presents a more complex synthetic challenge. One reported method for the phosphonylation of heteroaromatics involves a one-pot lithiation–phosphonylation procedure. mdpi.com This method, which utilizes direct lithiation followed by reaction with diethyl chlorophosphite and subsequent oxidation, has been successful for some heteroaromatics but reportedly failed for benzoxazole, leading to a complex mixture of products. mdpi.com This suggests that direct phosphonylation of the benzoxazole ring at the 2-position may not be straightforward.
An alternative approach has been the synthesis of (benzoxazol-2-ylmethyl)phosphonic acid. nih.gov This involves the functionalization of a methyl group already present at the 2-position of the benzoxazole ring. Adapting this for a 2-cyclopentyl substituent would require a different synthetic design, potentially involving the use of a functionalized cyclopentyl precursor.
A more recent development has shown the selective phosphoramidation and phosphonation of benzoxazole at both the C- and N-positions using trialkyl phosphites in the presence of iodine. acs.org The selectivity is controlled by the addition sequence and the ratio of the substrates. acs.org This method could offer a potential route to phosphonated derivatives of this compound.
The table below outlines potential strategies for the synthesis of phosphonated this compound derivatives:
| Strategy | Description | Typical Reagents | Potential Position of Phosphonation | Notes |
| One-Pot Lithiation–Phosphonylation | Direct lithiation of the heteroaromatic ring followed by reaction with a phosphonylating agent. | Butyllithium, Diethyl chlorophosphite, Hydrogen peroxide | 2-position | Reported to be unsuccessful for benzoxazole. mdpi.com |
| Functionalization of a 2-Alkyl Substituent | Introduction of a phosphonate group onto an existing alkyl substituent at the 2-position. | 2-methylbenzoxazole, Diethyl phosphite | Side chain at the 2-position | Would require a pre-functionalized cyclopentyl group for this compound. |
| Selective Phosphonation | Direct introduction of a phosphonate group onto the benzoxazole core using iodine and a phosphite. | Trialkyl phosphite, Iodine | C- and N-positions | Selectivity is dependent on reaction conditions. acs.org |
This table is generated based on general synthetic methods for benzoxazoles and represents potential routes to phosphonated this compound derivatives.
Future Research Directions and Outlook
Emerging Synthetic Methodologies and Advancements in Green Chemistry for Benzoxazole (B165842) Derivatives
The synthesis of benzoxazole derivatives is undergoing a significant transformation, driven by the principles of green chemistry. sioc-journal.cn Future research will likely focus on optimizing and discovering new eco-friendly protocols that offer high yields, simple workups, and the use of reusable catalysts. rsc.org Recent advances have moved away from harsh reaction conditions and toxic reagents towards more sustainable alternatives.
Key emerging trends include:
Nanocatalysis : The use of nanocatalysts is a prominent area of research due to their high selectivity, stability, and high surface area, which enhances catalytic activity. ijpbs.comresearchgate.net For instance, cadmium oxide nanoparticles (CdO-NPs) and magnetically separable Ag@Fe2O3 core-shell nanoparticles have been successfully used for the one-pot synthesis of benzoxazoles at room temperature with high yields. dergipark.org.trckthakurcollege.net Gold-Palladium (AuPd) alloy nanoparticles have also been shown to catalyze the one-pot synthesis of polybenzoxazole (PBO). acs.org
Ionic Liquids : As green catalysts, ionic liquids are gaining traction due to their low vapor pressure, high stability, and recyclability. rsc.org Brønsted acidic ionic liquid gels have been used as reusable catalysts for benzoxazole synthesis under solvent-free conditions. rsc.org
Novel Catalytic Systems : Researchers are exploring a variety of new catalysts. Zirconium-catalyzed synthesis from catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) represents a mild and green protocol that tolerates many functional groups. nih.gov This method uses oxygen as the oxidant and has been successful in producing a wide range of benzoxazoles in high yields. nih.gov
Energy-Efficient Methods : Microwave and ultrasound-assisted syntheses are becoming more common. sioc-journal.cnmdpi.comnih.gov These techniques often lead to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.govbohrium.com A green method using a magnetic nanoparticle-supported Lewis acidic ionic liquid under solvent-free sonication has been developed for the rapid synthesis of benzoxazoles. nih.gov
Table 1: Comparison of Emerging Green Synthetic Methods for Benzoxazole Derivatives
| Method | Catalyst | Key Advantages | Reaction Conditions | Reference(s) |
|---|---|---|---|---|
| Nanocatalysis | Ag@Fe2O3 Core-Shell NPs | Magnetically separable, reusable, high yield, room temperature | Water:ethanol (B145695) solvent, room temp. | ckthakurcollege.net |
| Nanocatalysis | CdO NPs | Recyclable, high yield, short reaction time | Ethanol, room temp. | dergipark.org.tr |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquid gel | Reusable, solvent-free, high yield | 130 °C | rsc.org |
| Zirconium Catalysis | ZrCl4 | Mild, green protocol, uses oxygen as oxidant, high yield | Ethanol | nih.gov |
| Ultrasound-Assisted | Lewis acidic ionic liquid @ MNP | Rapid (30 min), solvent-free, recyclable catalyst | 70 °C | nih.gov |
Integration of Advanced Computational Tools in Rational Design of Novel Benzoxazole Structures (non-clinical applications)
Computational chemistry is becoming an indispensable tool for the rational design of novel benzoxazole structures with tailored properties for non-clinical applications. chemistryjournal.net By predicting molecular behavior and properties, these tools can accelerate the discovery and optimization of new materials, bypassing extensive trial-and-error synthesis. chemistryjournal.netresearchgate.net
Future directions in this area include:
Predicting Material Properties : Quantum chemical calculations, such as Density Functional Theory (DFT), are being used to predict the photophysical and thermal properties of novel benzoxazole-based fluorescent dyes. acs.org This allows for the in-silico design of molecules with specific absorption and emission spectra for applications in sensors or light-emitting devices. chemistryjournal.netmdpi.com
Designing Molecular Sensors : Computational modeling helps in designing benzoxazole-based chemosensors. tandfonline.com By simulating the interaction between the benzoxazole scaffold and target analytes, researchers can design molecules with high sensitivity and selectivity. For example, computational studies can elucidate the binding modes and interaction energies that are crucial for sensor performance.
Structure-Property Relationship Studies : Quantitative Structure-Activity Relationship (QSAR) models, while common in drug design, can be adapted to establish relationships between the chemical structure of benzoxazole derivatives and their material properties. bohrium.com This can guide the synthesis of new compounds with enhanced characteristics, such as improved thermal stability or specific optical responses.
Simulating Complex Systems : Molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) simulations are employed to understand the behavior of benzoxazole derivatives in complex environments. researchgate.netresearchgate.netnih.gov This is critical for designing materials where interactions with a surrounding matrix or solvent are key to performance, such as in polymer composites or solution-based sensors.
Table 2: Application of Computational Tools in Benzoxazole Research (Non-Clinical)
| Computational Tool | Application | Purpose | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Material Design | Predict photophysical and thermal properties of fluorescent dyes. | acs.org |
| Molecular Docking | Sensor Design | Simulate interactions between benzoxazole scaffolds and target analytes to guide sensor development. | researchgate.netnih.gov |
| QSAR / 3D-QSAR | Structure-Property Relationship | Guide the synthesis of new compounds with desired material properties. | bohrium.com |
| Molecular Dynamics (MD) | System Simulation | Study the behavior of benzoxazole derivatives in complex environments like polymers or solutions. | researchgate.netnih.gov |
Exploration of Benzoxazole-Based Scaffolds in Supramolecular Chemistry and Nanotechnology
The rigid, planar structure and versatile chemical functionality of the benzoxazole scaffold make it an excellent building block in supramolecular chemistry and nanotechnology. researchgate.netcore.ac.uk Future research will leverage these properties to construct sophisticated, functional architectures.
Promising research avenues are:
Supramolecular Assemblies : The ability of benzoxazole derivatives to participate in non-covalent interactions like π-stacking makes them ideal for creating self-assembling systems. researchgate.net Research is focused on designing benzoxazole-based molecules that can form complex structures such as chiral assemblies, molecular clefts, and rosettes for applications in chiral recognition and catalysis. researchgate.nettandfonline.com
Fluorescent Nanosensors : Benzoxazole derivatives are often highly fluorescent. chemistryjournal.netacs.org This property is being harnessed in nanotechnology to develop nanosensors. By functionalizing nanoparticles with benzoxazole compounds, researchers can create sensitive probes for detecting metal ions or other analytes.
High-Performance Polymers : Polybenzoxazole (PBO) is a rigid-rod polymer known for its exceptional thermal and mechanical properties. acs.org Future work will focus on developing new PBO-type materials through green nanoparticle-catalyzed synthesis, aiming to create polymers with tunable molecular weights, improved processability, and enhanced resistance to hydrolysis for advanced applications. acs.org
Functional Nanomaterials : Benzoxazole units are being incorporated into the structure of functional materials. For example, they are used as ligands to create nanocatalysts with high efficiency and stability. researchgate.net The development of materials like Fe3O4@SiO2‐FeLBpn, which can be used for benzoxazole synthesis itself, showcases the versatility of the scaffold in creating self-referential catalytic systems. researchgate.net
Deepening Understanding of Complex Biosynthetic Pathways for Benzoxazole-Containing Natural Products
Nature produces a variety of structurally complex and bioactive benzoxazole-containing compounds. wiley.comd-nb.info Elucidating the enzymatic machinery behind their formation is a key research frontier, opening pathways for synthetic biology and the biocatalytic production of novel derivatives. exlibrisgroup.com
Key areas for future investigation include:
Pathway Elucidation : While progress has been made, the biosynthetic pathways for many benzoxazole natural products remain uncharacterized. wiley.comnih.gov A significant discovery was the elucidation of the nataxazole biosynthesis, which proceeds through an unstable ester intermediate rather than a previously proposed amide shunt product. wiley.comexlibrisgroup.comresearchgate.net This pathway involves an ATP-dependent adenylating enzyme and a zinc-dependent enzyme for the final cyclization. exlibrisgroup.comnih.gov
Discovery of Novel Enzymes and Pathways : Researchers have discovered an entirely new biosynthetic pathway for meta-substituted benzoxazoles in anaerobic bacteria like Clostridium cavendishii. d-nb.infonih.gov This pathway uses 3-amino-4-hydroxybenzoate as a precursor, expanding the known biosynthetic logic for benzoxazole formation and suggesting that the bacterial kingdom holds untapped potential for novel pathways. d-nb.infonih.gov
Synthetic Biology Applications : A deeper understanding of these biosynthetic pathways allows for their harness in synthetic applications. wiley.com For example, the enzymes from the nataxazole pathway have been used to synthesize a series of novel halogenated benzoxazoles. exlibrisgroup.comresearchgate.net Future research will likely focus on genome mining to find new biosynthetic gene clusters and using techniques like precursor-directed biosynthesis to generate novel, non-natural benzoxazole structures. d-nb.info The biohydroxylation of synthetic scaffolds like 2-cyclopentyl-1,3-benzoxazole by microorganisms points to the potential of combining chemical synthesis and biocatalysis. researchgate.net
Table 3: Examples of Benzoxazole-Containing Natural Products and Biosynthetic Features
| Natural Product | Producing Organism | Key Biosynthetic Feature | Reference(s) |
|---|---|---|---|
| Nataxazole | Streptomyces sp. Tü 6176 | Proceeds via an unstable ester and hemiorthoamide intermediate. | wiley.comexlibrisgroup.comresearchgate.net |
| Calcimycin | Streptomyces chartreusis | Biosynthetic gene cluster identified; involves 3-hydroxyanthranilic acid (3-HAA). | wiley.com |
| Closoxazole A/B | Clostridium cavendishii | Novel pathway in anaerobic bacteria; forms meta-substituted benzoxazole from 3-amino-4-hydroxybenzoate. | d-nb.infonih.gov |
| A33853 | Streptomyces sp. NRRL12068 | Involves dimerization of 3-HAA catalyzed by a CoA ligase homologue. | wiley.com |
Development of Novel Materials with Tunable Properties Based on Benzoxazole Scaffolds
The unique electronic and structural properties of the benzoxazole ring make it a privileged scaffold for the development of advanced materials with tunable optical, thermal, and mechanical properties. chemistryjournal.netcore.ac.uk
Future research in this domain is expected to concentrate on:
Optoelectronic Materials : Certain benzoxazole derivatives are known for their strong fluorescence and are used as optical brighteners. chemistryjournal.netacs.org There is significant potential in designing and synthesizing novel benzoxazole-based materials for use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. chemistryjournal.net
Photosensitizers for Polymerization : BODIPY dyes based on a 2-phenacylbenzoxazole scaffold have been designed as efficient photosensitizers for radical polymerization. mdpi.com By modifying the substituents on the benzoxazole structure, their light absorption properties can be tuned, making them useful for light-induced "green technology" applications like 3D printing and photocurable coatings. mdpi.com
High-Performance Polymers : Beyond the established PBO, research is aimed at creating new polymers incorporating the benzoxazole motif. The goal is to develop materials that combine high thermal stability and mechanical strength with other functionalities, such as specific optical properties or solubility, for use in aerospace, electronics, and other demanding fields. acs.org
Stimuli-Responsive Materials : The benzoxazole scaffold can be incorporated into materials that respond to external stimuli such as force, acid vapors, or light. tandfonline.com This could lead to the development of smart materials for applications in sensing, data storage, or controlled-release systems.
Q & A
Q. What are the standard synthetic routes for preparing 2-substituted-1,3-benzoxazole derivatives like 2-cyclopentyl-1,3-benzoxazole?
- Methodological Answer : A common approach involves cyclocondensation of 2-aminophenol derivatives with carboxylic acids or aldehydes. For cyclopentyl substitution, cyclopentanecarboxylic acid can react with 2-aminophenol under acidic conditions (e.g., polyphosphoric acid at 150°C) to form the benzoxazole core via dehydration . Alternative methods include microwave-assisted synthesis using cyclopentylaldehyde and 2-aminophenol in ethanol with glacial acetic acid as a catalyst, followed by reflux and solvent evaporation . Purification typically involves recrystallization from ethanol or chromatography .
Q. How is X-ray crystallography utilized in confirming the molecular structure of benzoxazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise structural parameters, including bond lengths, angles, and intermolecular interactions. For example, in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, SCXRD revealed near-planarity of the benzoxazole ring (dihedral angle <7°) and weak C–H⋯O hydrogen bonds governing crystal packing . Data collection using MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL (R-factor <0.055) are standard practices .
Advanced Research Questions
Q. How can researchers optimize cyclocondensation reactions to improve yields of this compound under varying acid catalysts?
- Methodological Answer : Comparative studies of acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid) can identify optimal conditions. For instance, polyphosphoric acid at 150°C yielded 69% for a nitro-substituted benzoxazole derivative , while microwave irradiation reduced reaction times and improved efficiency for similar compounds . Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) and computational modeling of transition states (using DFT) can further refine reaction pathways .
Q. What analytical strategies resolve contradictions between computational predictions and experimental spectroscopic data for benzoxazole derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected shifts due to steric effects) can be addressed by:
- Multi-technique validation : Cross-verify with high-resolution mass spectrometry (HRMS) and SCXRD .
- Solvent effect analysis : Polar solvents may stabilize specific conformers, altering spectral profiles .
- DFT simulations : Compare computed (e.g., B3LYP/6-311+G(d,p)) and experimental spectra to identify contributions from tautomers or crystal packing .
Q. How do steric effects of the cyclopentyl group influence the supramolecular arrangement in crystalline states?
- Methodological Answer : The bulky cyclopentyl group may disrupt π-π stacking, leading to altered crystal packing. For example, in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, the methyl group introduced minimal steric hindrance, allowing planar molecular conformations . Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces), while PXRD confirms phase purity under varying crystallization conditions .
Q. What methodologies are employed to evaluate the structure-activity relationships (SAR) of this compound in pharmacological studies?
- Methodological Answer :
- In vitro assays : Test antibacterial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative strains . Anti-inflammatory potential can be assessed through COX-2 inhibition assays .
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial DNA gyrase or inflammatory cytokines) .
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal half-life) and permeability (Caco-2 cell assays) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
